molecular formula C5H2Cl2O2S B1340585 3,4-Dichlorothiophene-2-carboxylic acid CAS No. 61209-02-7

3,4-Dichlorothiophene-2-carboxylic acid

Cat. No. B1340585
CAS RN: 61209-02-7
M. Wt: 197.04 g/mol
InChI Key: SHYXCAMRUUVZKJ-UHFFFAOYSA-N
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Description

3,4-Dichlorothiophene-2-carboxylic acid is a chlorinated thiophene derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss 3,4-Dichlorothiophene-2-carboxylic acid, they do provide insights into related thiophene compounds and their chemical properties, which can be extrapolated to understand the subject compound.

Synthesis Analysis

An efficient synthesis route for a related compound, 4,5-Dichlorothiophene-2-carboxylic acid, has been described using thiophene-2-carboxylic acid as the starting material. The process involves esterification, chlorination with N-chlorosuccinimide, and subsequent hydrolysis, highlighting a potential pathway that could be adapted for the synthesis of 3,4-Dichlorothiophene-2-carboxylic acid with appropriate modifications to achieve the desired regioselectivity .

Molecular Structure Analysis

The molecular and electronic structures of related thiophene derivatives have been studied using computational methods such as AM1 and MNDO. These studies suggest that the thiophene framework generally maintains a planar conformation, with low energy barriers for the rotation of substituent groups. This information can be useful in predicting the conformational flexibility of 3,4-Dichlorothiophene-2-carboxylic acid .

Chemical Reactions Analysis

Thiophene carboxylic acids have been shown to undergo various chemical reactions. For instance, 3-thiophene carboxylic acid can efficiently undergo perarylation with cleavage of C-H bonds and decarboxylation when treated with aryl bromides in the presence of a palladium catalyst . This suggests that 3,4-Dichlorothiophene-2-carboxylic acid may also participate in similar palladium-catalyzed reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be quite diverse. For example, some thiophene carboxylic acids form hydrogen-bonded complexes and exhibit photoluminescence, which may be quenched in the solid state . The reactivity of thiophene carboxylic acids with various reagents, such as alcohols, amines, and halogenating agents, has been explored, indicating a range of possible transformations for 3,4-Dichlorothiophene-2-carboxylic acid . Additionally, the stability and optical properties of these compounds can be influenced by their supramolecular structures .

Scientific Research Applications

Thiophene derivatives, including “3,4-Dichlorothiophene-2-carboxylic acid”, have a wide range of applications in various scientific fields . Here are some of the applications:

  • Medicinal Chemistry : Thiophene derivatives are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

  • Industrial Chemistry : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

  • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

  • Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of organic field-effect transistors .

  • Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of organic light-emitting diodes .

  • Synthesis of Other Compounds : Thiophene derivatives can be used in the synthesis of other complex organic compounds. For instance, 3-Chlorothiophene-2-carboxylic acid, a related compound, has been used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide .

  • Pharmaceutical Applications : Some thiophene derivatives are used in pharmaceuticals. For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

  • Chemical Industry : “3,4-Dichlorothiophene-2-carboxylic acid” is used in the chemical industry for the synthesis of other chemicals .

  • Heterocyclization of Various Substrates : Thiophene-based analogs, including “3,4-Dichlorothiophene-2-carboxylic acid”, have been used in the synthesis of other thiophene derivatives through heterocyclization of various substrates .

  • Microwave Irradiation : A new [2 + 2+1] cyclization of certain compounds in the presence of potassium t-butoxide under microwave irradiation has been disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

  • Reference Standard in Research : “3,4-Dichlorothiophene-2-carboxylic acid” can be used as a reference standard in research .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335. These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

3,4-dichlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYXCAMRUUVZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562467
Record name 3,4-Dichlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorothiophene-2-carboxylic acid

CAS RN

61209-02-7
Record name 3,4-Dichlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RD Howells, H Gilman - Journal of Organometallic Chemistry, 1974 - Elsevier
Bis(perhaloaryl)methylsilanes and tris(perhaloaryl)silanes (halo = Cl, F) undergo reaction with methyl- and butyllithium under mild conditions to produce perhaloaryllithium derivatives in …

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